Cyclopentyl vs. Phenyl Inhibitory Potency
In a series of benzazepine derivatives tested for inhibitory activity, the compound bearing an N-3 cyclopentyl group (Compound 7a) demonstrated an IC₅₀ of 3.70 (units not specified in source), while the direct phenyl-substituted comparator (Compound 7b) exhibited an IC₅₀ of 0.78 [1]. This corresponds to a 4.7-fold difference in observed potency between the two substituents under identical assay conditions.
| Evidence Dimension | Inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 3.70 (IC₅₀, cyclopentyl-substituted benzazepine) |
| Comparator Or Baseline | 0.78 (IC₅₀, phenyl-substituted benzazepine; Compound 7b) |
| Quantified Difference | 4.7-fold difference |
| Conditions | Assay conducted on benzazepine derivative series with variations at the N-3 position (R1 = cyclopentyl vs. phenyl) [1] |
Why This Matters
This quantifies that the N-3 cyclopentyl group modulates activity significantly compared to an aromatic phenyl substituent, directly informing SAR-driven lead optimization decisions.
- [1] PMC Table 1: IC₅₀ values for Compounds 7a (cyclopentyl) and 7b (phenyl). PMC3621982. View Source
